[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
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Overview
Description
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The methanamine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring or the methanamine group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine is unique due to its specific substitution pattern on the thiazole ring and the presence of both methoxy and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C12H14N2OS
- Molar Mass : 234.32 g/mol
- CAS Number : 643724-66-7
- Structure : The compound features a thiazole ring substituted with a methoxy and a methyl group on the phenyl ring, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the thiazole ring through cyclization of appropriate precursors.
- Introduction of the methanamine group via reductive amination or similar reactions under acidic or basic conditions.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating potential as an antibacterial and antifungal agent.
Microbial Strain | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 12 mm |
Candida albicans | 18 mm |
These results suggest that this compound could be an effective treatment for infections caused by these pathogens .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines.
Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
---|---|---|
A431 (skin cancer) | 1.98 | Induction of apoptosis |
Jurkat (leukemia) | 1.61 | Inhibition of Bcl-2 expression |
HT29 (colon cancer) | <10 | Cell cycle arrest |
The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups such as methoxy enhances cytotoxicity .
The biological effects of this compound are believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways critical for cancer cell survival.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines compared to standard treatments like doxorubicin .
- Antimicrobial Testing : Another research effort assessed the antimicrobial properties against multidrug-resistant strains, concluding that thiazole derivatives could serve as lead compounds for developing new antibiotics .
Properties
IUPAC Name |
[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-5-9(3-4-11(8)15-2)10-7-16-12(6-13)14-10/h3-5,7H,6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSURXAAVNPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)CN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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